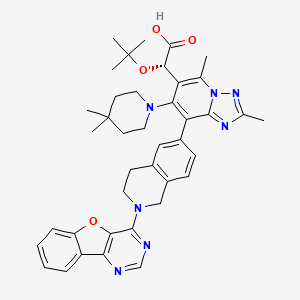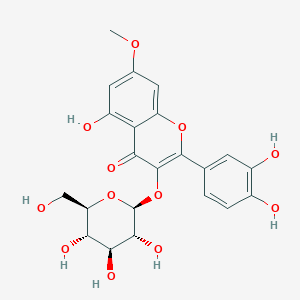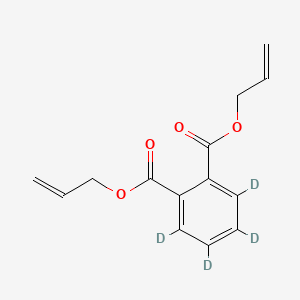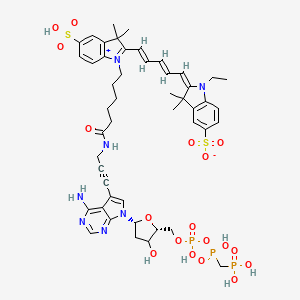
Cy5-dATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5-dATP, also known as Cyanine 5-deoxyadenosine triphosphate, is a dye-modified deoxyadenosine triphosphate widely used in non-radioactive DNA labeling reactions. This compound is particularly useful in various enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, and polymerase chain reaction (PCR). This compound is known for its red fluorescence, making it an essential tool in fluorescence in situ hybridization (FISH) probes and microarray-based experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy5-dATP is synthesized through the modification of deoxyadenosine triphosphate (dATP) with the Cy5 dye. The process involves the conjugation of the Cy5 dye to the deoxyadenosine triphosphate molecule, typically through a series of chemical reactions that ensure the stability and functionality of the final product. The reaction conditions often include the use of specific solvents, temperature control, and pH adjustments to optimize the yield and purity of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and high throughput. The process includes rigorous quality control measures to maintain the stability and fluorescence properties of the compound. The final product is usually stored at low temperatures and protected from light to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Cy5-dATP undergoes various chemical reactions, including:
Substitution Reactions: The Cy5 dye is attached to the deoxyadenosine triphosphate through substitution reactions.
Enzymatic Incorporation: This compound is incorporated into DNA strands through enzymatic reactions such as reverse transcription, nick translation, and PCR
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Solvents: Water, ethanol, and other organic solvents.
Enzymes: DNA polymerases, reverse transcriptases, and other enzymes involved in DNA synthesis.
Buffers: Tris-HCl, EDTA, and other buffering agents to maintain optimal pH conditions
Major Products Formed
The major products formed from the reactions involving this compound are Cy5-labeled DNA strands, which exhibit red fluorescence. These labeled DNA strands are used in various molecular biology applications, including FISH and microarray experiments .
Scientific Research Applications
Cy5-dATP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescently labeled DNA for various analytical techniques.
Biology: Essential in studying gene expression, DNA-protein interactions, and cellular processes through fluorescence-based assays.
Medicine: Utilized in diagnostic techniques such as FISH to detect genetic abnormalities and in the development of new therapeutic approaches.
Industry: Applied in the production of diagnostic kits and research tools for molecular biology laboratories
Mechanism of Action
Cy5-dATP exerts its effects through the incorporation of the Cy5 dye into DNA strands. The Cy5 dye provides red fluorescence, which allows for the visualization and analysis of DNA in various experimental setups. The molecular targets of this compound include DNA polymerases and other enzymes involved in DNA synthesis. The pathways involved in its mechanism of action are primarily related to the enzymatic incorporation of the dye-labeled nucleotide into DNA strands .
Comparison with Similar Compounds
Similar Compounds
Cy3-dATP: Another dye-modified deoxyadenosine triphosphate with green fluorescence.
Fluorescein-dATP: A dye-modified deoxyadenosine triphosphate with green fluorescence.
Rhodamine-dATP: A dye-modified deoxyadenosine triphosphate with red fluorescence
Uniqueness of Cy5-dATP
This compound is unique due to its red fluorescence, which provides distinct advantages in multiplexing experiments where multiple fluorescent labels are used. Its stability and high quantum yield make it a preferred choice for various molecular biology applications, including FISH and microarray-based experiments .
Properties
Molecular Formula |
C48H60N7O18P3S2 |
|---|---|
Molecular Weight |
1180.1 g/mol |
IUPAC Name |
(2E)-2-[(2E,4E)-5-[1-[6-[3-[4-amino-7-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonomethyl)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C48H60N7O18P3S2/c1-6-53-36-20-18-32(77(65,66)67)24-34(36)47(2,3)40(53)15-9-7-10-16-41-48(4,5)35-25-33(78(68,69)70)19-21-37(35)54(41)23-12-8-11-17-42(57)50-22-13-14-31-27-55(46-44(31)45(49)51-29-52-46)43-26-38(56)39(72-43)28-71-76(63,64)73-75(61,62)30-74(58,59)60/h7,9-10,15-16,18-21,24-25,27,29,38-39,43,56H,6,8,11-12,17,22-23,26,28,30H2,1-5H3,(H8-,49,50,51,52,57,58,59,60,61,62,63,64,65,66,67,68,69,70)/t38?,39-,43-/m1/s1 |
InChI Key |
LIKXZLMYQRRWPK-ZDBKWBDUSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)[C@H]7CC([C@H](O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)C7CC(C(O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


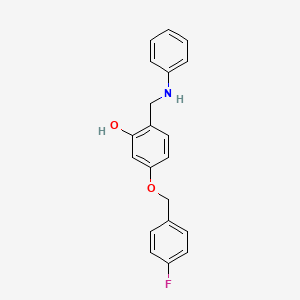
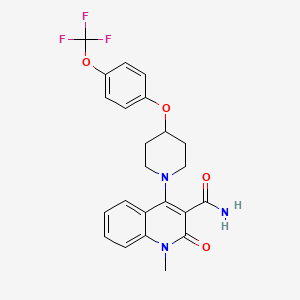


![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
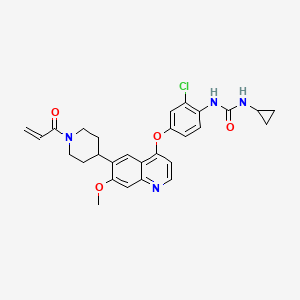
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
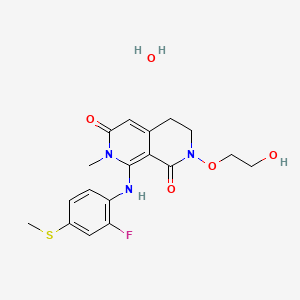
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
